molecular formula C21H19F2N5 B5997144 N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine

N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine

Cat. No.: B5997144
M. Wt: 379.4 g/mol
InChI Key: WLOYCHJRWBPMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a difluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine typically involves multi-step organic reactions. One common method involves the condensation of 5-amino-1H-pyrazole with 2,4-difluorobenzaldehyde to form an intermediate, which is then reacted with 1-phenylpyrazole-4-carbaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents used in the reactions are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can be performed using appropriate halogenating or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1H-pyrazole derivatives
  • 1-phenylpyrazole-4-carbaldehyde derivatives

Uniqueness

N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine is unique due to its specific substitution pattern and the presence of both difluorophenyl and phenylpyrazole groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5/c1-14(16-12-26-28(13-16)18-5-3-2-4-6-18)24-10-15-11-25-27-21(15)19-8-7-17(22)9-20(19)23/h2-9,11-14,24H,10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOYCHJRWBPMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2=CC=CC=C2)NCC3=C(NN=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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